

Contraceptive Efficacy of Estetrol/Drospirenone: A Comparative Analysis of Pearl Index Data

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Compound of Interest

Compound Name: *Estetrol*

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This guide provides a comprehensive comparison of the contraceptive efficacy of the novel combined oral contraceptive (COC) containing 15 mg **estetrol** (E4) and 3 mg drospirenone (DRSP), marketed as Nextstellis®, with other established COCs. The primary measure of efficacy discussed is the Pearl Index (PI), the most common method for reporting contraceptive failure rates in clinical trials. This document summarizes quantitative data from pivotal Phase 3 studies, details the experimental protocols employed, and presents logical relationships through visualizations to aid in the objective evaluation of this new contraceptive option.

Comparative Efficacy: Pearl Index Data

The contraceptive efficacy of E4/DRSP has been evaluated in large-scale, multicenter, open-label Phase 3 clinical trials conducted in the United States/Canada and Europe/Russia. The table below summarizes the Pearl Index findings from these studies and compares them with the reported Pearl Indices of other commonly prescribed COCs. It is important to note that direct comparisons of Pearl Indices across different studies should be made with caution due to potential variations in study populations, methodologies, and adherence rates.^[1]

Contraceptive Formulation	Progestin	Estrogen	Overall Pearl Index (95% CI)	Method-Failure Pearl Index (95% CI)	Geographic Region of Study	Key Study Details
E4/DRSP	Drospirenone 3 mg	Estetrol 15 mg	1.52 (1.04-2.16) (Pooled)	0.84 (0.49-1.34) (Pooled)	US/Canada & Europe/Russia	Pooled analysis of two Phase 3 trials including 3,027 participants aged 16-35 years. [2] [3] [4] [5]
			2.65 (1.73-3.88)	1.43 (0.7-2.39)	US/Canada	Phase 3 trial in women aged 16-35 years. [5]
			0.47 (0.15-1.11)	0.29 (0.06-0.83)	Europe/Russia	Phase 3 trial in women aged 18-35 years. [6]
EE/DRSP	Drospirenone 3 mg	Ethinyl Estradiol 20 µg (Yaz®)	1.41 (0.73-2.47)	Not Reported	International	Data from women ≤35 years. [7]
EE/DRSP	Drospirenone 3 mg	Ethinyl Estradiol 30 µg (Yasmin®)	0.70 (uncorrected)	Not Reported	International	Compared to Marvelon®. [8]

EE/Levonorgestrel	Levonorgestrel 100 µg	Ethinyl Estradiol 20 µg	4.02 (0.50-7.53)	3.80 (0.08-7.52)	Not specified	Randomized controlled trial comparing a patch to an oral formulation. [8]
Levonorgestrel 125 µg	Ethinyl Estradiol 30 µg	Not specified, but investigated for contraceptive efficacy.	Not specified	Not specified	Open-label, uncontrolled study. [9]	
Levonorgestrel 150 µg	Ethinyl Estradiol 30 µg	0.76 (European study) to 1.34 (US study)	0.64% (life table analysis)	US & Europe	91-day extended-regimen study. [10]	
EE/Norethindrone Acetate	Norethindrone Acetate 1 mg	Ethinyl Estradiol 10 µg	2.2	Not Reported	Multicenter	Open-label, uncontrolled study in women aged 18-45 years. [7]
Norethindrone Acetate/Ethinyl Estradiol	Ethinyl Estradiol	1.82 (0.59-4.25)	Not Reported	Not specified	Clinical study in 743 women aged 18-45 years. [11]	

Drospireno ne-only	Drospireno ne 4 mg	None	0.73 (0.31- 1.43) (Pooled)	Not Reported	Multicenter	Pooled analysis of two Phase 3 trials in women aged 18-45 years.
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Pearl Index Stratified by BMI and Age for E4/DRSP (Pooled Data)

The efficacy of E4/DRSP has also been analyzed across different subgroups, providing valuable insights for specific patient populations.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Subgroup	Pearl Index (95% CI)
Age	
16-25 years	1.61 (0.94-2.57)
26-35 years	1.43 (0.78-2.40)
Body Mass Index (BMI)	
<25 kg/m ²	1.14 (0.64-1.88)
25 to <30 kg/m ²	2.19 (1.05-4.03)
≥30 kg/m ²	2.27 (0.83-4.94)

Experimental Protocols

A thorough understanding of the methodologies used in the pivotal clinical trials is crucial for interpreting the Pearl Index data.

E4/DRSP Phase 3 Contraceptive Trials

The efficacy of E4/DRSP was established in two large, multicenter, open-label, single-arm Phase 3 trials conducted in the US/Canada and Europe/Russia.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- **Study Design:** Participants received E4 15 mg/DRSP 3 mg in a 24/4-day regimen for up to 13 menstrual cycles.
- **Participant Population:** Healthy, sexually active women aged 16-35 years at risk of pregnancy.
- **Efficacy Evaluation:** The primary endpoint was the Pearl Index, calculated as the number of on-treatment pregnancies per 100 woman-years of exposure in at-risk cycles.
- **Definition of an "At-Risk" Cycle:** A 28-day cycle with confirmed intercourse and no use of a backup contraceptive method.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Pregnancy Ascertainment:** On-treatment pregnancies were defined as those with an estimated date of conception occurring from the start of the study drug up to and including 7 days after the last dose.[\[3\]](#)[\[4\]](#)
- **Data Collection and Adherence Monitoring:** Participants completed a daily electronic diary to record pill intake, intercourse, and any use of backup contraception. Adherence was further assessed by reviewing these diaries and collecting empty pill packs at study visits.[\[3\]](#)[\[4\]](#)

Calculation of the Pearl Index

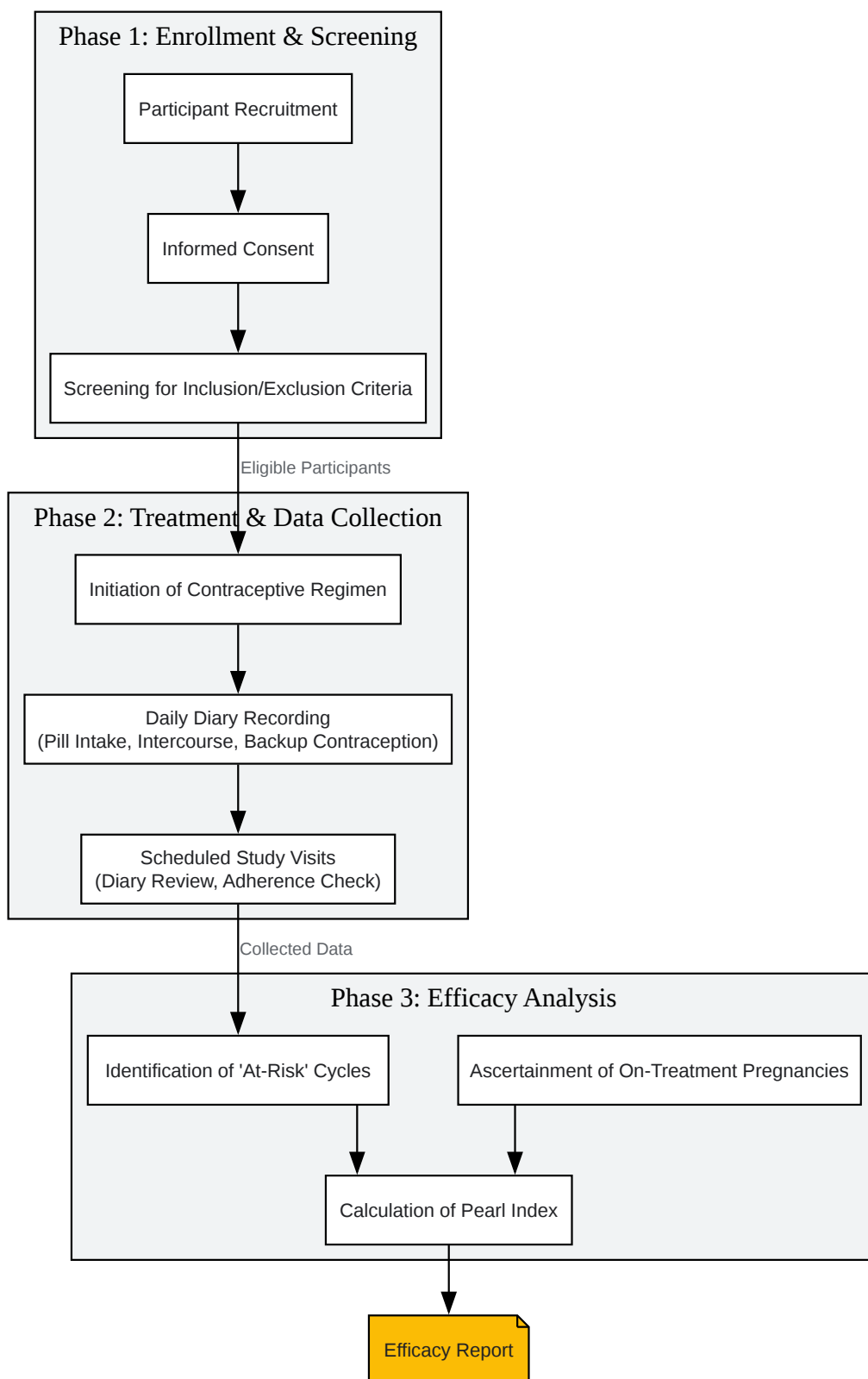
The Pearl Index is a standardized measure calculated using the following formula:

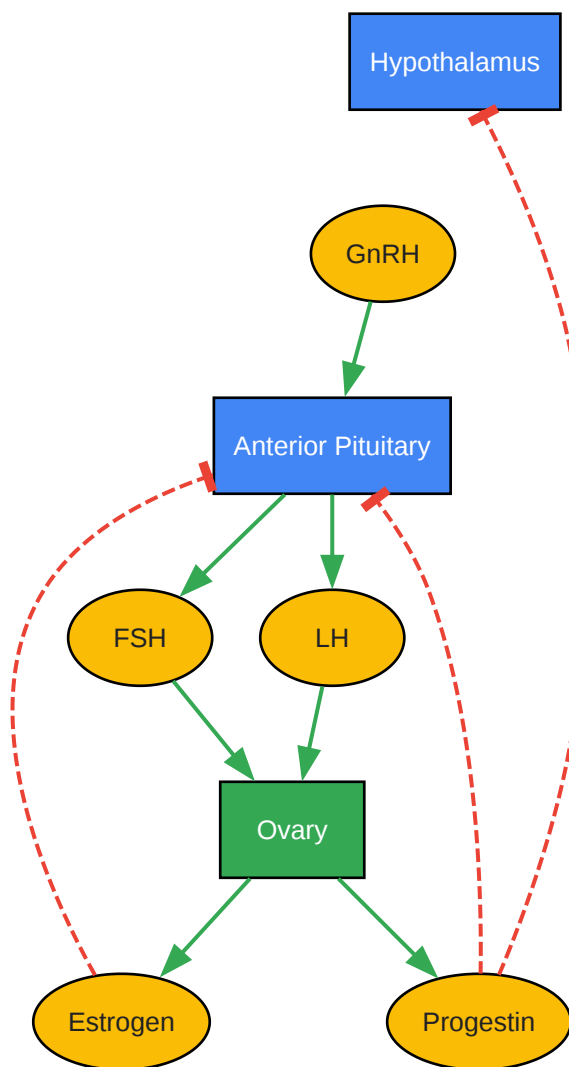
$$\text{Pearl Index} = (\text{Total number of on-treatment pregnancies} / \text{Total number of at-risk cycles}) \times 1300$$

This formula provides an estimate of the number of pregnancies that would occur in 100 women using a contraceptive method for one year (13 cycles of 28 days).[\[8\]](#)

Visualizing the Study Workflow

The following diagram illustrates the typical workflow for a contraceptive efficacy trial, from participant enrollment to the calculation of the Pearl Index.





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